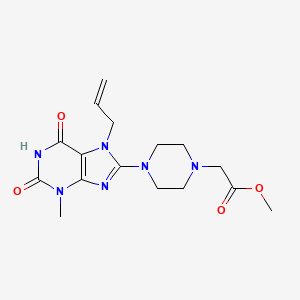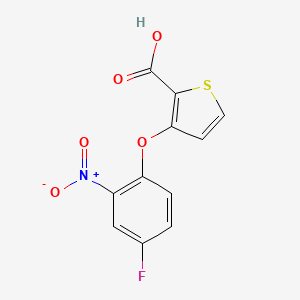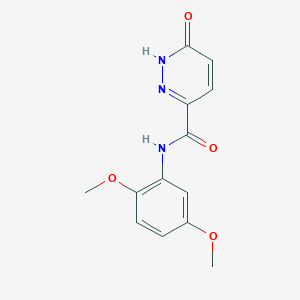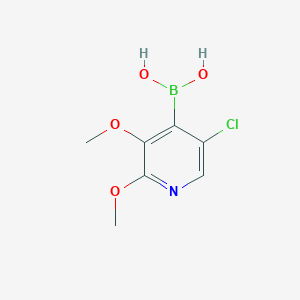![molecular formula C34H34N4O8S2 B2979302 4-morpholin-4-ylsulfonyl-N-[4-[4-[(4-morpholin-4-ylsulfonylbenzoyl)amino]phenyl]phenyl]benzamide CAS No. 392326-74-8](/img/structure/B2979302.png)
4-morpholin-4-ylsulfonyl-N-[4-[4-[(4-morpholin-4-ylsulfonylbenzoyl)amino]phenyl]phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a complex organic molecule that contains morpholine and sulfonyl groups . Morpholine is a common moiety in medicinal chemistry known for its versatility . The sulfonyl group is a sulfur atom bonded to two oxygen atoms and is often used in the synthesis of sulfonamides .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and morpholinylsulfonyl groups. These groups could potentially participate in various intermolecular interactions, affecting the compound’s physical and chemical properties .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the morpholinylsulfonyl and benzoyl groups. These groups could potentially undergo various chemical reactions, including nucleophilic substitutions or condensation reactions .科学研究应用
Fluorescent Sensors and Probes
The compound’s unique structure makes it a promising candidate for designing fluorescent sensors. Researchers have explored its potential applications in detecting acidity, polarity, metal cations, and nitro-aromatic explosives . Its π-deficient character and availability of electron-lone pairs on the nitrogen atoms allow for tuning its electron-withdrawing strength. Additionally, controlled protonation of certain pyrimidine compounds, including this one, can lead to white light emission.
Organic Light Emitting Diodes (OLEDs)
Pyrimidine derivatives have been successfully employed as emitters in OLEDs, particularly for third-generation OLEDs based on thermally activated delayed fluorescence. The compound’s emission properties and stability make it an interesting candidate for use in OLEDs .
Two-Photon Absorption and Bio-imaging
4,6-Distyrylpyrimidine derivatives, including this compound, exhibit strong two-photon absorption properties. Researchers have developed numerous structures for bio-imaging applications, leveraging their ability to absorb light at longer wavelengths .
Optoelectronic Hybrid Materials
While not directly mentioned for this specific compound, related N,N’-diphenyl-N,N’-bis(1,1’-biphenyl)-4,4’-diamine derivatives have been used in organic–inorganic nanostructured hybrids. These hybrids, when combined with materials like anatase TiO2, can lead to interesting optoelectronic properties .
Synthetic Methods and Precursors
Understanding the synthetic pathways and intermediates for this compound is crucial. Researchers have reported the synthesis of related bis(4’-(hexyloxy)-[1,1’-biphenyl]-4-yl)amine, which serves as a precursor for preparing N,N-bis(4’-(hexyloxy)-[1,1’-biphenyl]-4-yl)thiophen-2-amine . Such insights aid in optimizing the compound’s production.
Photophysical Properties and Solvatochromism
Detailed investigations into the compound’s photophysical properties, such as its emission behavior in different solvents, can provide valuable information. Researchers have observed solvatochromism, with emission ranging from blue in nonpolar n-heptane to orange in dichloromethane. Acid-induced shifts in charge transfer absorption bands and emission quenching have also been noted .
安全和危害
未来方向
Future research on this compound could involve studying its synthesis, physical and chemical properties, and potential biological activity. This could include conducting experimental studies to determine its solubility, stability, and reactivity, as well as in vitro and in vivo studies to investigate its potential biological effects .
属性
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-[4-[4-[(4-morpholin-4-ylsulfonylbenzoyl)amino]phenyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34N4O8S2/c39-33(27-5-13-31(14-6-27)47(41,42)37-17-21-45-22-18-37)35-29-9-1-25(2-10-29)26-3-11-30(12-4-26)36-34(40)28-7-15-32(16-8-28)48(43,44)38-19-23-46-24-20-38/h1-16H,17-24H2,(H,35,39)(H,36,40) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNOHCGPUFIPOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=CC=C(C=C4)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCOCC6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34N4O8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
690.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-morpholin-4-ylsulfonyl-N-[4-[4-[(4-morpholin-4-ylsulfonylbenzoyl)amino]phenyl]phenyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-nitro-N-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]thiazin-2-yl)benzamide](/img/structure/B2979221.png)
![N-(3-chloro-4-methoxyphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2979223.png)

![2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2979225.png)
![N~6~-(3-methoxypropyl)-1-methyl-N~4~-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2979228.png)

![3-(3-fluorophenyl)-N-(2-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2979232.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2979235.png)
![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(4-fluorobenzyl)-2-oxoacetamide](/img/structure/B2979236.png)

